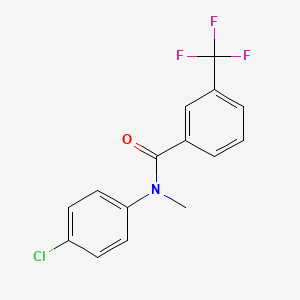

![molecular formula C20H17F3N2O2S B2397138 N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide CAS No. 863555-97-9](/img/structure/B2397138.png)

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Anticancer Activities

Research has highlighted the synthesis and anticancer evaluation of related compounds, demonstrating moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancers. These studies illustrate the potential utility of such compounds in the development of new anticancer therapies (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antimicrobial Properties

Another area of research involves the synthesis and evaluation of benzamide derivatives for antimicrobial efficacy. Some derivatives have shown significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Priya, Swamy, Tejesvi, Basappa, Sarala, Gaonkar, Naveen, Prasad, & Rangappa, 2006).

Fluorescent Properties

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide and its derivatives have also been explored for their photophysical properties. Studies have synthesized novel fluorescent triazole derivatives showing blue and green emission, indicating their potential in developing fluorescent materials (Padalkar, Lanke, Chemate, & Sekar, 2015).

Development of Fluorophores

Research on N-ethoxycarbonylpyrene and perylene thioamides as building blocks for synthesizing color-tunable fluorophores based on 4-hydroxythiazole demonstrates the adaptability of these compounds in creating efficient, tunable fluorescent dyes. This work contributes to the fields of material science and optical engineering (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Enzyme Inhibition Studies

Compounds related to N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), indicating their potential in designing new therapeutic agents for diseases associated with AChE dysfunction (Brown-Proctor, Snyder, Sherman, & Kilbourn, 1999).

Supramolecular Chemistry

The compound and its derivatives have been studied in the context of supramolecular chemistry, highlighting their ability to form novel organizational motifs, such as π-stacks surrounded by a triple helical network of hydrogen bonds. This reveals their potential in the development of new materials with unique physical properties (Lightfoot, Mair, Pritchard, & Warren, 1999).

Propiedades

IUPAC Name |

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O2S/c1-27-17-8-4-14(5-9-17)19-25-16(12-28-19)10-11-24-18(26)13-2-6-15(7-3-13)20(21,22)23/h2-9,12H,10-11H2,1H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKNUNQFEMRJEDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[Cyano(thiophen-3-YL)methyl]-2-(2,6-dimethoxyphenyl)acetamide](/img/structure/B2397061.png)

![5-((2,5-difluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2397063.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B2397067.png)

![2-Chloro-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]acetamide](/img/structure/B2397073.png)

![1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea](/img/structure/B2397075.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide](/img/structure/B2397076.png)

![2-cyano-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2397077.png)